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Compound of Interest

Compound Name: 2-Fluorooxan-3-amine

CAS No.: 2091284-81-8

Cat. No.: B1485175

Get Quote

Part 1: Strategic Utility & Chemical Logic
The "Conformational Lock" Mechanism
The primary value of 2-fluorooxan-3-amine lies in its ability to freeze molecular conformation.

Unlike a standard tetrahydropyran or piperidine ring which may flip between chair conformers,

the 2-fluoro substituent strongly prefers the axial position due to the anomeric effect (stabilizing

interaction between the ring oxygen lone pair and the antibonding

orbital).

Axial Fluorine (Preferred): Locks the ring geometry.

Equatorial Amine (Typical): The vicinal 3-amino group (usually trans to the fluorine) adopts

an equatorial position to minimize steric strain and dipole repulsion.

This creates a rigid, defined vector for the amine, making this building block ideal for:

Peptidomimetics: Mimicking twisted amide bonds or proline turns.
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Transition State Analogues: The C-F bond mimics the C-OH or C-OR bond of a glycoside but

is metabolically stable (not hydrolyzed by glycosidases).

Stability & Handling
Class: This compound is effectively a glycosyl fluoride derivative.

Stability: The C-F bond at the anomeric position is chemically robust under neutral and basic

conditions. However, it can be activated by strong Lewis acids (e.g.,

) to act as a glycosyl donor.

Storage: Store as the ammonium salt (e.g., HCl or TFA salt) or with the amine N-protected

(e.g., N-Boc) to prevent self-condensation or polymerization.

Part 2: Synthesis & Preparation Protocols[1][2]
Since 2-fluorooxan-3-amine is often generated in situ or from stable precursors, the following

protocol describes its generation from a 3-aminotetrahydropyran-2-ol (hemiaminal) or a glycal

precursor.

Protocol A: Deoxyfluorination of 3-Amino-2-
hydroxytetrahydropyran
Objective: Install the fluorine atom at the anomeric center with stereocontrol.

Reagents:

Substrate: N-Cbz-3-aminotetrahydropyran-2-ol (derived from 3-amino sugar or reduction of a

lactone).

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1]

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:
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Preparation: Dissolve 1.0 equiv of N-Cbz-3-aminotetrahydropyran-2-ol in anhydrous DCM

(0.1 M concentration) under an inert atmosphere (

or Ar).

Cooling: Cool the solution to -78 °C. Note: Low temperature is critical to prevent elimination

to the glycal.

Addition: Add DAST (1.2 equiv) dropwise via syringe.

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by

TLC (silica) or

F-NMR.

Checkpoint: Look for a doublet in

F-NMR around -120 to -140 ppm (characteristic of anomeric fluoride).

Quenching: Pour the reaction mixture into saturated aqueous

(vigorous bubbling will occur).

Extraction: Extract with DCM (3x), dry over

, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc). The product is the N-protected 2-
fluorooxan-3-amine.

Data Validation (Self-Check):

F NMR: The coupling constant

determines the configuration.

Hz indicates

-anomer (Axial F).
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Hz indicates

-anomer (Equatorial F).

Protocol B: Deprotection to the Free Amine Salt
Objective: Reveal the free amine for coupling.

Dissolve the N-Cbz protected intermediate in MeOH.

Add Pd/C (10% w/w) and stir under

(1 atm) for 2 hours.

Alternative for N-Boc: Treat with 4M HCl in Dioxane at 0 °C for 30 mins.

Filter and concentrate. Do not neutralize to the free base if storing; keep as the HCl or

ammonium salt to ensure stability of the anomeric fluoride.

Part 3: Application Workflows
Fragment-Based Drug Discovery (FBDD) Workflow
The following diagram illustrates how to utilize 2-fluorooxan-3-amine to "grow" a fragment into

a lead compound.
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Figure 1: Workflow for utilizing 2-fluorooxan-3-amine in fragment growing strategies.
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Coupling Protocol (Amide Bond Formation)
Objective: Couple the chiral amine to a carboxylic acid partner (e.g., a drug pharmacophore).

Activation: Dissolve the Carboxylic Acid Partner (1.0 equiv) in DMF. Add HATU (1.1 equiv)

and DIPEA (3.0 equiv). Stir for 5 mins.

Addition: Add 2-Fluorooxan-3-amine HCl salt (1.0 equiv).

Reaction: Stir at Room Temperature for 2-4 hours.

Workup: Dilute with EtOAc, wash with 1N HCl (mildly, to avoid hydrolysis of the acetal), then

sat.

and brine.

Result: The 2-fluoro group remains intact, locking the new amide into a specific spatial

orientation relative to the ether oxygen.

Part 4: Technical Specifications & Data
Comparative Physicochemical Profile
The introduction of the fluorine at C2 drastically alters the properties compared to the non-

fluorinated parent.
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Property
3-Amino-
Tetrahydropyran

2-Fluoro-3-Amino-
Tetrahydropyran

Impact

pKa (Amine) ~9.5 ~7.5 - 8.0

Lower Basicity:

Fluorine EWG effect

reduces pKa,

improving oral

bioavailability and

BBB permeability.

LogP Low (Polar) Moderate

Lipophilicity: C-F bond

increases lipophilicity

without adding bulk.

Metabolic Stability
Susceptible to

oxidation
High

Anomeric position is

blocked; C-F bond

resists P450

oxidation.

Conformation Flexible (Chair Flip) Rigid (Locked)

Anomeric effect forces

Fluorine axial; locks

ring into one chair.

Conformational Logic Diagram
The stability of this building block rests on the Anomeric Effect.
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Figure 2: The Anomeric Effect drives the equilibrium toward the Axial Fluorine conformer,

locking the scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1485175/docs#application-note-2-fluorooxan-3-
amine-in-precision-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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